molecular formula C18H27NO2 B14505050 3-(2'-Isopropylpiperidino)propyl benzoate CAS No. 63916-94-9

3-(2'-Isopropylpiperidino)propyl benzoate

Cat. No.: B14505050
CAS No.: 63916-94-9
M. Wt: 289.4 g/mol
InChI Key: KCVRSLICXICRCK-UHFFFAOYSA-N
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Description

3-(2’-Isopropylpiperidino)propyl benzoate is an organic compound with the molecular formula C18H27NO2. It is an ester formed from benzoic acid and 3-(2’-isopropylpiperidino)propanol. This compound is known for its unique chemical structure, which includes a piperidine ring substituted with an isopropyl group and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’-Isopropylpiperidino)propyl benzoate typically involves the esterification of benzoic acid with 3-(2’-isopropylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

Industrial production of 3-(2’-Isopropylpiperidino)propyl benzoate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2’-Isopropylpiperidino)propyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2’-Isopropylpiperidino)propyl benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2’-Isopropylpiperidino)propyl benzoate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis, releasing benzoic acid, which may exert biological effects. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2’-Isopropylpiperidino)propyl benzoate is unique due to the presence of the piperidine ring substituted with an isopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

63916-94-9

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

3-(2-propan-2-ylpiperidin-1-yl)propyl benzoate

InChI

InChI=1S/C18H27NO2/c1-15(2)17-11-6-7-12-19(17)13-8-14-21-18(20)16-9-4-3-5-10-16/h3-5,9-10,15,17H,6-8,11-14H2,1-2H3

InChI Key

KCVRSLICXICRCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCCN1CCCOC(=O)C2=CC=CC=C2

Origin of Product

United States

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